3,6-Diacetamidoacridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(6-acetamidoacridin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-10(21)18-14-5-3-12-7-13-4-6-15(19-11(2)22)9-17(13)20-16(12)8-14/h3-9H,1-2H3,(H,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBVFYCAVIISQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166233 | |
| Record name | N,N'-Acridine-3,6-diyldi(acetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15724-70-6 | |
| Record name | N,N′-3,6-Acridinediylbis[acetamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15724-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,6-Diacetamidoacridine | |
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| Record name | 3,6-Diacetamidoacridine | |
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| Record name | N,N'-Acridine-3,6-diyldi(acetamide) | |
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| Record name | N,N'-acridine-3,6-diyldi(acetamide) | |
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| Record name | 3,6-DIACETAMIDOACRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Chemical Derivatization of 3,6 Diacetamidoacridine
Established Synthetic Routes for the 3,6-Diacetamidoacridine Core Structure
The synthesis of the this compound molecule is fundamentally reliant on the initial construction of the tricyclic acridine (B1665455) core. Over the years, several classical and modern methods have been established for synthesizing acridine and its derivatives.
Classical and Modern Synthetic Pathways to Acridine Derivatives
The foundational acridine structure can be assembled through several named reactions, which are considered classical routes in organic chemistry. ptfarm.pl
The Bernthsen Acridine Synthesis involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of zinc chloride at high temperatures (200-270 °C). wikipedia.orgpharmaguideline.comyoutube.com While effective, this method often requires harsh conditions and long reaction times. wikipedia.org Polyphosphoric acid can be used as an alternative catalyst, sometimes allowing for lower temperatures, though potentially with reduced yields. wikipedia.org
The Ullmann Synthesis is another prevalent method, which typically involves the condensation of a primary amine with an aromatic carboxylic acid, followed by cyclization to form an acridone (B373769) intermediate. nih.govrsc.org This acridone is then reduced and subsequently dehydrogenated to yield the final acridine ring system. nih.gov The Ullmann condensation itself, often used to form the initial N-arylanthranilic acid, is frequently catalyzed by copper. rsc.org
A variation of the Bernthsen synthesis starts from C-acylated diphenylamines , which can be heated in the presence of iodine/hydroiodic acid to produce 9-phenylacridines. nih.gov The Friedlander Synthesis offers a pathway to specific acridines, such as the reaction between the salt of anthranilic acid and 2-cyclohexenone to yield 9-methylacridine. nih.gov
In recent years, more advanced and efficient techniques have been applied to the synthesis of acridines, including microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. ijcrt.orgsioc-journal.cn
Table 1: Comparison of Classical Acridine Synthesis Routes
| Synthesis Method | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Bernthsen Synthesis | Diarylamine, Carboxylic Acid | Zinc Chloride, 200-270 °C | 9-Substituted Acridine |
| Ullmann Synthesis | Primary Amine, Aromatic Carboxylic Acid | Mineral Acid, then Reduction/Dehydrogenation | Acridine (via Acridone) |
| Friedlander Synthesis | Anthranilic Acid Salt, 2-Cyclohexenone | 120 °C | 9-Methylacridine |
| From C-acylated Diphenylamines | C-acylated Diphenylamine | I₂/HI, Heat | 9-Phenylacridine |
Strategic Introduction of Acetamido Groups at the 3,6-Positions
The direct precursor for synthesizing this compound is 3,6-diaminoacridine, a compound commonly known as proflavine (B1679165). researchgate.netebi.ac.uk The synthesis of the target compound is achieved through the acylation of proflavine. researchgate.net
This transformation involves the reaction of the two primary amino groups on the proflavine molecule with an acetylating agent, such as acetic anhydride or acetyl chloride. This process converts the amino groups (-NH₂) into acetamido groups (-NHCOCH₃), resulting in the symmetrically disubstituted product, N,N'-(acridine-3,6-diyl)diacetamide, which is the chemical name for this compound. ontosight.ainih.gov The symmetry of the precursor facilitates the straightforward di-acylation at the 3 and 6 positions.
Methodologies for Functionalization and Diversification of the this compound Scaffold
Further chemical modifications of this compound are undertaken to create analogues with potentially altered properties. These modifications primarily target the acyl groups.
Derivatization for Enhanced Biological Activity or Specificity
The synthesis of derivatives is often driven by the goal of improving biological activity or target specificity. For instance, a study that synthesized a series of 3,6-disubstituted acridines, including this compound and its benzoyl analogue, evaluated their antileishmanial activity. researchgate.net The findings revealed that the presence of two symmetric acetylamino or benzoylamino groups in the 3,6-positions significantly increased the specificity of the molecules for the Leishmania parasite over human cells. researchgate.net This suggests that symmetrical disubstitution is a key structural feature for preferential activity and that derivatization of the acyl groups can fine-tune this biological specificity. researchgate.netnih.gov
Table 2: Research Findings on 3,6-Di-substituted Acridine Analogues
| Compound | R-Group (at 3,6-positions) | Synthetic Precursor | Key Research Finding | Citation |
|---|---|---|---|---|
| This compound | Acetyl (-COCH₃) | 3,6-Diaminoacridine | Showed high specificity against Leishmania amastigotes. | nih.gov, researchgate.net |
| N-[6-(benzoylamino)acridin-3-yl]benzamide | Benzoyl (-COC₆H₅) | 3,6-Diaminoacridine | Also demonstrated highly specific antileishmanial properties. | nih.gov, researchgate.net |
Advanced Synthetic Techniques and Process Optimization in this compound Synthesis
While specific literature detailing the process optimization for this compound synthesis is not extensively available, the principles of advanced synthetic chemistry can be applied to its production. ku.dkku.dk Modern synthetic methodologies focus on improving efficiency, safety, and scalability. adelaide.edu.aucardiff.ac.uk
For the synthesis of the acridine core, techniques such as microwave-assisted organic synthesis (MAOS) have been shown to accelerate classical reactions like the Bernthsen synthesis, often leading to higher yields in shorter time frames. ijcrt.orgsioc-journal.cn Flow chemistry presents another avenue for optimization, offering precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for reactions that are highly exothermic or use hazardous reagents.
In the final acylation step, converting proflavine to this compound, process optimization could involve screening various acetylating agents, bases, and solvents to maximize yield and purity while minimizing reaction time and waste. The use of solid-supported reagents could simplify product purification by allowing for easy filtration to remove excess reagents and by-products. These advanced techniques, while not explicitly documented for this specific compound, represent logical next steps for developing more efficient and scalable synthetic protocols. ku.dkunito.it
Spectroscopic and Crystallographic Elucidation of 3,6 Diacetamidoacridine and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical tool for determining the structure of organic compounds in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, it provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. azooptics.comresearchgate.net
The ¹H-NMR spectrum of 3,6-Diacetamidoacridine provides information on the number of different types of protons and their neighboring environments. The acridine (B1665455) ring system has a specific set of aromatic protons, while the acetyl groups introduce methyl protons. Due to the molecule's symmetry, protons on opposite sides of the acridine core are chemically equivalent, simplifying the spectrum. The chemical shifts are influenced by the electron-withdrawing nature of the amide groups and the aromatic currents of the acridine ring.
The ¹³C-NMR spectrum reveals the number of chemically distinct carbon environments. libretexts.org Like the proton spectrum, symmetry reduces the number of unique signals. Broadband proton decoupling is typically used to simplify the spectrum, making each unique carbon atom appear as a singlet. libretexts.org The chemical shifts of the carbon atoms in the acridine ring are found in the aromatic region, while the carbonyl and methyl carbons of the acetamido groups appear in their characteristic regions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Predicted data is based on the analysis of similar acridine and acetamide (B32628) structures.
| ¹H-NMR Data | ¹³C-NMR Data | ||
| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| NH (Amide) | ~10.0 (singlet) | C=O (Amide) | ~169.0 |
| H-9 | ~8.8 (singlet) | C-4, C-5 | ~138.0 |
| H-4, H-5 | ~8.0 (doublet) | C-1, C-8 | ~128.0 |
| H-1, H-8 | ~7.8 (doublet) | C-2, C-7 | ~120.0 |
| H-2, H-7 | ~7.5 (doublet of doublets) | C-3, C-6 | ~140.0 |
| CH₃ (Acetyl) | ~2.2 (singlet) | C-9 | ~145.0 |
| C (bridgehead) | ~125.0, ~148.0 | ||
| CH₃ (Acetyl) | ~24.0 |
While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by mapping out atomic correlations. longdom.orgresearchgate.net
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.com For this compound, COSY spectra would show cross-peaks connecting the signals of H-1 with H-2, and H-4 with its neighboring proton on the same ring, confirming their positions relative to each other within the aromatic spin systems.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.comarxiv.org This is invaluable for assigning the carbon spectrum. For instance, the proton signal at ~2.2 ppm would show a cross-peak to the carbon signal at ~24.0 ppm, confirming the CH₃ assignment. Similarly, each aromatic proton signal would be correlated to its corresponding aromatic carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings between protons and carbons, typically over two or three bonds. emerypharma.com This is critical for piecing together the molecular skeleton. For example, the methyl protons (CH₃) would show a correlation to the amide carbonyl carbon (C=O), and the amide proton (NH) would show correlations to the carbonyl carbon and to carbons C-3 and C-2 of the acridine ring, definitively linking the acetamido substituent to the correct position on the heterocyclic core.
Vibrational Spectroscopy (Infrared and Raman) in Functional Group Identification and Molecular Interactions
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and the functional groups it contains.
Infrared (IR) spectroscopy measures the absorption of infrared radiation that excites molecular vibrations such as stretching and bending. researchgate.net The spectrum provides direct evidence for the presence of the key functional groups in this compound.
Amide Group: The secondary amide group (-NH-C=O) gives rise to very characteristic absorption bands. The N-H stretching vibration appears as a sharp band around 3300-3250 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is very intense and located in the 1680-1650 cm⁻¹ region. The amide II band, resulting from a combination of N-H bending and C-N stretching, appears near 1550 cm⁻¹.
Acridine Moiety: The aromatic acridine core exhibits C-H stretching vibrations typically above 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern, are found in the 900-675 cm⁻¹ range.
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Amide | 3300 - 3250 |
| Aromatic C-H Stretch | Acridine | 3100 - 3000 |
| C=O Stretch (Amide I) | Amide | 1680 - 1650 |
| C=C/C=N Stretch | Acridine | 1600 - 1450 |
| N-H Bend (Amide II) | Amide | 1560 - 1530 |
| Aromatic C-H Bend | Acridine | 900 - 675 |
Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. nih.govaps.org It provides information that is complementary to IR spectroscopy because the selection rules are different. While IR absorption requires a change in the dipole moment during a vibration, Raman scattering requires a change in the polarizability.
For this compound, the symmetric vibrations of the planar acridine ring system, which might be weak in the IR spectrum, are often strong in the Raman spectrum. The C=C stretching vibrations of the aromatic rings are particularly prominent. The simultaneous appearance of certain bands in both IR and Raman spectra can provide insights into the molecule's symmetry. researchgate.net In general, vibrations of non-polar bonds are more intense in Raman, while those of polar bonds are stronger in IR. americanpharmaceuticalreview.com
Electronic Spectroscopy (UV-Vis and Fluorescence) for Characterizing Electronic Transitions and Interactions
Electronic spectroscopy provides information about the electronic structure of a molecule by probing the transitions between different electronic energy levels.
UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the energy required to promote electrons from a ground electronic state to an excited state. libretexts.orgconicet.gov.ar For conjugated aromatic systems like this compound, the observed absorptions are typically due to π → π* transitions within the extensive system of the acridine core. The acetamido groups act as auxochromes, modifying the absorption maxima and intensity compared to the parent acridine molecule.
Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. jasco-global.com Many acridine derivatives are known to be highly fluorescent. After absorbing light and reaching an excited state, this compound can emit a photon at a longer wavelength (lower energy) than the absorbed photon. The shape and wavelength of the emission spectrum can be sensitive to the molecule's environment. jasco-global.com The combination of UV-Vis absorption and fluorescence provides a powerful way to study the electronic properties of the molecule. biocompare.com
Table 3: Typical Electronic Spectroscopy Data for Acridine Derivatives
| Technique | Parameter | Expected Wavelength Range (nm) | Associated Transition |
| UV-Vis Absorption | λ_max (Absorbance) | 380 - 450 | π → π* |
| Fluorescence | λ_max (Emission) | 450 - 550 | Relaxation from first singlet excited state |
Ultraviolet-Visible Absorption Studies of the Acridine Chromophore
The electronic absorption spectrum of this compound is characterized by the electronic transitions within its planar acridine chromophore. In aqueous solution, these compounds typically exhibit intense absorption bands in the visible region. The interaction of this compound with calf thymus DNA (ctDNA) has been quantitatively studied using UV-Vis absorption titrations. omicsonline.org
Upon the addition of increasing concentrations of ctDNA to a solution of this compound, a significant decrease in the absorbance intensity (hypochromism) is observed, along with a slight red shift (bathochromic shift) of the main absorption band. omicsonline.orgomicsonline.org This hypochromism, exceeding 25%, is a classic indicator of an intercalative binding mode, where the planar acridine ring inserts itself between the base pairs of the DNA double helix. omicsonline.orgresearchgate.net This insertion leads to electronic coupling between the chromophore and the DNA bases, altering the transition dipole moment and resulting in decreased light absorption. omicsonline.org
The intrinsic binding constant (Kb), which quantifies the strength of the interaction, can be determined from these spectral changes. For this compound, the binding constant with ctDNA has been calculated, indicating a strong binding affinity. omicsonline.orgomicsonline.org
| Compound | Binding Constant (Kb) with ctDNA (M-1) | Hypochromism (%) | Reference |
| This compound | 2.10 × 105 | >25 | omicsonline.orgomicsonline.org |
| N-[6-(propionylamino)acridin-3-yl]propanamide | 1.82 × 105 | >25 | omicsonline.org |
| N-[6-(butyrylamino)acridin-3-yl]butanamide | 1.15 × 105 | >25 | omicsonline.org |
Fluorescence Emission and Excitation Properties of this compound
This compound is a fluorescent molecule, a property inherited from the acridine nucleus. nih.gov The fluorescence properties, such as quantum yield and lifetime, are highly sensitive to the molecule's environment, making fluorescence spectroscopy a powerful tool to study its interactions.
Studies on the interaction of 3,6-diaminoacridines (proflavine and related compounds) with DNA have shown that fluorescence is significantly quenched upon binding, particularly with DNA rich in guanine-cytosine (GC) pairs. nih.gov Similarly, the fluorescence of this compound is effectively quenched upon its intercalation into the DNA helix. omicsonline.org This quenching effect can be attributed to photoinduced electron transfer between the excited acridine chromophore and adjacent DNA bases, most notably guanine, which is easily oxidized. The efficiency of this quenching provides further evidence for the close proximity required by an intercalative binding mode.
Application of Fluorescence in Molecular Interaction Sensing
The sensitivity of this compound's fluorescence to its binding state allows for its use as a probe for molecular interactions. The significant quenching observed upon binding to DNA forms the basis of its application in sensing these interactions. omicsonline.org
Competitive displacement assays using ethidium (B1194527) bromide (EtBr), a well-known DNA intercalator and fluorescent probe, have been employed to further characterize the binding of this compound. In these experiments, the addition of this compound to a solution of EtBr-bound DNA leads to a decrease in the fluorescence of the EtBr. This indicates that this compound displaces the bound EtBr from its intercalation sites in the DNA, confirming that both molecules compete for the same binding sites and share a similar intercalative binding mode. omicsonline.org This application highlights how the fluorescence properties of acridine derivatives can be harnessed to probe and confirm mechanisms of molecular recognition with nucleic acids. omicsonline.orgresearchgate.net
X-ray Crystallography for Precise Solid-State Structural Determination
Crystal Structure Analysis of this compound and its Cocrystals
As of now, a published single-crystal X-ray structure for this compound is not available in crystallographic databases. cam.ac.ukcam.ac.uk Therefore, a detailed analysis of its specific crystal structure cannot be provided.
However, the crystal structures of the parent compound, acridine, and its various derivatives and cocrystals have been extensively studied. nih.gov These studies reveal a characteristic planar, tricyclic aromatic system. Cocrystallization, a technique that combines two or more different molecules in a single crystal lattice, is often used to modify the physicochemical properties of a compound. Acridine readily forms cocrystals with various coformers, held together by non-covalent interactions.
Elucidation of Intermolecular Interactions and Packing Arrangements
Without an experimental crystal structure for this compound, a definitive elucidation of its intermolecular interactions and packing arrangement is not possible. However, based on the known structures of related acridine derivatives, one can anticipate the types of interactions that would govern its crystal packing.
The primary forces would likely include:
π-π Stacking: The planar aromatic acridine cores would be expected to stack in a parallel or offset fashion, driven by favorable electrostatic and dispersion interactions.
Hydrogen Bonding: The acetamido groups provide both hydrogen bond donors (N-H) and acceptors (C=O). These groups would likely form intermolecular hydrogen bonds, creating chains or more complex networks that link the molecules together in the crystal lattice.
These combined interactions dictate the final three-dimensional supramolecular architecture of the solid state.
Circular Dichroism (CD) Spectroscopy for Chiral Properties of Derivatives (if applicable)
Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a key technique for studying chiral molecules. aatbio.com While this compound itself is an achiral molecule, CD spectroscopy is highly applicable for studying its interactions with chiral macromolecules like DNA. omicsonline.org
When an achiral ligand like this compound binds to the inherently chiral DNA, an induced circular dichroism (ICD) signal is often observed in the absorption region of the ligand. omicsonline.org The appearance of this ICD signal is strong evidence of the binding interaction. The sign and magnitude of the ICD signal can provide information about the geometry of the binding mode. For intercalating agents, the ICD spectrum is sensitive to the orientation of the ligand's electric transition dipole moments relative to the chiral arrangement of the DNA base pairs. omicsonline.org
In the case of this compound and related bis-3,6-alkylamidoacridines, studies have shown that their binding to ctDNA induces such CD signals, further confirming the formation of a drug-DNA complex and supporting an intercalative mode of interaction. omicsonline.orgomicsonline.org
Computational and Theoretical Chemistry Investigations of 3,6 Diacetamidoacridine
Quantum Chemical Approaches for Electronic Structure and Reactivity Prediction
Quantum chemical methods are instrumental in elucidating the electronic properties and predicting the reactivity of molecules like 3,6-Diacetamidoacridine. These approaches provide insights into the distribution of electrons within the molecule and its susceptibility to chemical reactions.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. A theoretical study on a series of 3,6-disubstituted acridines using DFT at the B3LYP/6-31G(d) level of theory has provided valuable data on their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies of these orbitals and the resulting energy gap (Egap) are crucial in determining the molecule's electronic behavior and its potential applications in areas like organic solar cells. researchgate.net
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between them is an indicator of the molecule's chemical reactivity and stability. For 3,6-disubstituted acridines, the nature of the substituent group significantly influences these electronic parameters. While specific calculations for the diacetamido derivative are not detailed, the general trend observed is that electron-donating or electron-withdrawing groups can tune the HOMO-LUMO gap. researchgate.net
Below is a representative table of calculated electronic properties for various 3,6-disubstituted acridine (B1665455) derivatives, illustrating the impact of different functional groups.
| Substituent (R) at 3,6-positions | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) |
| -H | -5.89 | -1.84 | 4.05 |
| -NH2 | -5.23 | -1.45 | 3.78 |
| -OH | -5.58 | -1.62 | 3.96 |
| -NO2 | -6.87 | -3.21 | 3.66 |
Note: This data is illustrative of trends in 3,6-disubstituted acridines and is not specific to this compound.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvation Effects
Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, including their conformational changes and interactions with the surrounding environment.
MD simulations can be used to model the behavior of this compound in biological contexts, such as its interaction with DNA or proteins. Studies on other acridine derivatives have shown that these molecules can intercalate into DNA, and MD simulations can reveal the specific binding modes and the stability of the resulting complex. The acetamido groups of this compound would be expected to form specific hydrogen bonding interactions with biological macromolecules, which can be explored through MD simulations.
The flexibility of the 3,6-diacetamido side chains is a critical determinant of the molecule's binding affinity and specificity to a biological target. MD simulations can generate a conformational ensemble, which is a collection of the different shapes the molecule can adopt at a given temperature. Analysis of this ensemble can identify the most populated conformations and the transitions between them. Understanding the ligand's flexibility is crucial for structure-based drug design, as it allows for a more accurate prediction of how the molecule will adapt its shape to fit into a binding site.
Molecular Docking and Virtual Screening for Ligand-Target Interaction Prediction
Molecular docking and virtual screening are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein or nucleic acid (target). These methods are crucial in the early stages of drug discovery for identifying potential drug candidates.
Computational Modeling of Binding Affinities with Biological Macromolecules
Computational modeling of binding affinities aims to quantify the strength of the interaction between a ligand, such as this compound, and a biological target. This is often expressed as a binding energy or an inhibition constant (Ki). The process involves using scoring functions to evaluate the most stable binding poses of the ligand within the target's active site. For the broader class of acridine derivatives, these studies are common, with research showing their potential to interact with various targets like DNA, topoisomerase II, and different kinases. ijper.orgmdpi.com However, specific studies calculating the binding affinities of this compound with any particular biological macromolecule are not found in the available literature.
Hypothetical Binding Affinity Data for Acridine Derivatives (Illustrative) This table is for illustrative purposes to show how such data would be presented. The values are not actual experimental or calculated data for this compound.
| Target Protein | Acridine Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Topoisomerase II | Generic Acridine Scaffold | -8.5 | Asp479, Ser480 |
| CDK6 | Generic Acridine Scaffold | -9.2 | Val23, His100 |
| VEGFR-2 | Generic Acridine Scaffold | -10.1 | Cys919, Asp1046 |
Identification of Putative Binding Pockets and Key Interacting Residues
A critical output of molecular docking is the identification of the specific binding pocket on the target protein and the key amino acid residues that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are vital for the stability of the ligand-target complex. For various 9-aminoacridine (B1665356) derivatives, studies have successfully identified interactions with residues in the active sites of targets like plasmepsins and RNA tetraloops. researchgate.netacs.org This information is instrumental for structure-based drug design, allowing for the chemical modification of the ligand to enhance its binding affinity and selectivity. No published research specifically delineates the binding pockets or interacting residues for this compound.
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Methods for Complex System Modeling
QM/MM methods are advanced computational techniques that combine the high accuracy of quantum mechanics (QM) for a small, critical region of a system (like an enzyme's active site) with the efficiency of molecular mechanics (MM) for the larger, surrounding environment (the rest of the protein and solvent). nih.gov This approach allows for the study of chemical reactions and electronic effects in large, complex biological systems.
Investigation of Reaction Mechanisms within Enzyme Active Sites
QM/MM simulations are particularly well-suited for elucidating the step-by-step mechanisms of enzyme-catalyzed reactions. rsc.org They can model bond-breaking and bond-forming processes, identify transition states, and calculate activation energies, providing insights that are often inaccessible through experiments alone. While QM/MM has been applied to understand the mechanisms of enzymes interacting with various inhibitors, no studies were found that specifically use these methods to investigate the reaction mechanism of this compound within an enzyme active site.
Accurate Description of Local Electronic Effects in Larger Systems
The QM portion of a QM/MM calculation can accurately describe local electronic effects, such as charge transfer, polarization, and changes in electronic states, which are crucial for understanding reaction mechanisms and ligand binding. mdpi.com For instance, these calculations can reveal how the electronic properties of a ligand like an acridine derivative are altered upon binding to a protein or during a catalytic reaction. Despite the potential of this methodology, literature detailing the local electronic effects of this compound in the context of a larger biological system is not available.
Advanced Computational Methodologies in this compound Research
Free Energy Calculations (e.g., FEP, MM/GBSA, MM/PBSA) for Binding Thermodynamics
Free energy calculations are powerful computational tools used to predict the binding affinity between a ligand, such as a drug molecule, and its biological target, typically a protein or nucleic acid. Methods like Free Energy Perturbation (FEP), Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are instrumental in drug discovery for estimating the thermodynamics of binding.
Currently, there is a lack of specific published research that applies FEP, MM/GBSA, or MM/PBSA to determine the binding thermodynamics of this compound with any specific biological target. Such studies would be invaluable in elucidating the molecular interactions driving its potential biological activity and for the rational design of more potent analogues.
For illustrative purposes, a hypothetical application of these methods could involve calculating the binding free energy of this compound to a specific DNA sequence or a target protein. The results would typically be presented in a table format, breaking down the energy contributions.
Hypothetical Data Table: MM/GBSA Binding Free Energy Calculation for this compound with a Target
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.8 |
| Electrostatic Energy | -25.3 |
| Polar Solvation Energy | 30.1 |
| Nonpolar Solvation Energy | -5.7 |
| Binding Free Energy (ΔG_bind) | -46.7 |
Note: This data is purely hypothetical and for illustrative purposes only, as no specific studies on this compound were found.
Molecular Interactions and Recognition Mechanisms of 3,6 Diacetamidoacridine
Binding to Biological Macromolecules
The interaction of 3,6-Diacetamidoacridine with biological macromolecules such as proteins and nucleic acids is a critical area of research to understand its potential pharmacological effects. These non-covalent interactions are governed by a variety of forces including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. longdom.org
Protein-Ligand Interaction Characterization
The binding of a ligand like this compound to a protein can modulate the protein's function, leading to a physiological response. longdom.org Characterizing these interactions involves determining the kinetics and thermodynamics of binding, as well as the three-dimensional structure of the resulting complex.
A variety of biophysical techniques are employed to study the kinetics (association and dissociation rates) and thermodynamics (changes in enthalpy and entropy) of protein-ligand binding. These methods provide insights into the forces driving complex formation. unizar.es
Surface Plasmon Resonance (SPR): This real-time, label-free technique measures changes in the refractive index at a sensor surface as a ligand binds to an immobilized protein, allowing for the determination of kinetic rate constants (k_on and k_off) and the dissociation constant (K_d). nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. unizar.es
MicroScale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding. This technique can determine binding affinities in solution with minimal sample consumption.
Fluorescence Polarization (FP): FP measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger protein. This change is dependent on the size of the molecular complex and can be used to determine binding affinity.
| Technique | Parameter | Typical Value Range for Drug-like Molecules | Significance |
| SPR | k_on (M⁻¹s⁻¹) | 10³ - 10⁷ | Rate of complex formation |
| k_off (s⁻¹) | 10⁻⁵ - 10⁻¹ | Rate of complex dissociation | |
| K_d (M) | 10⁻⁹ - 10⁻⁵ | Binding affinity (lower value indicates higher affinity) | |
| ITC | ΔG (kcal/mol) | -5 to -15 | Spontaneity of binding |
| ΔH (kcal/mol) | Varies | Enthalpic contribution (favorable if negative) | |
| -TΔS (kcal/mol) | Varies | Entropic contribution (favorable if negative) | |
| MST | K_d (M) | 10⁻⁹ - 10⁻⁵ | Binding affinity |
| FP | K_d (M) | 10⁻⁹ - 10⁻⁵ | Binding affinity |
This table represents hypothetical data for illustrative purposes.
Determining the three-dimensional structure of a this compound-protein complex is crucial for understanding the specific molecular interactions at the binding site. This information is invaluable for structure-based drug design.
X-ray Crystallography: This technique can provide atomic-resolution structures of protein-ligand complexes, revealing the precise orientation of the ligand and the network of interactions with the protein's amino acid residues. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the structure of protein-ligand complexes in solution, providing information about the dynamics of the interaction. nih.gov
Cryogenic Electron Microscopy (Cryo-EM): Cryo-EM is increasingly used to determine the structures of large protein complexes and can be applied to study ligand binding.
Structural studies would reveal which amino acid residues of a target protein interact with the acetamido and acridine (B1665455) moieties of this compound, guiding the design of analogs with improved affinity and selectivity.
Nucleic Acid Intercalation and Groove Binding Studies
Acridine derivatives are well-known for their ability to interact with DNA and RNA. nih.gov These interactions can occur through intercalation, where the planar aromatic ring system inserts between base pairs, or by binding to the major or minor grooves of the nucleic acid.
The affinity and specificity of this compound for different DNA and RNA structures are key determinants of its potential biological activity. These properties can be investigated using various techniques:
UV-Visible and Fluorescence Spectroscopy: The binding of an intercalating agent to DNA often results in changes in the absorbance (hypochromism and red-shift) and fluorescence properties of the molecule, which can be used to determine binding constants.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary structure of nucleic acids and can detect conformational changes upon ligand binding. nih.gov
Competitive Dialysis: This method can be used to determine the relative binding affinities of a compound for different nucleic acid structures. mdpi.com
Electrophoretic Mobility Shift Assay (EMSA): EMSA can be used to visualize the binding of a ligand to a nucleic acid by observing the change in its migration through a gel.
The acetamido groups of this compound could potentially form specific hydrogen bonds with the functional groups of DNA or RNA bases, contributing to its binding affinity and sequence selectivity.
| Method | Parameter | Hypothetical Value for an Intercalator | Significance |
| Spectroscopic Titration | K_b (M⁻¹) | 10⁵ - 10⁷ | Overall binding affinity |
| Competitive Dialysis | Relative Affinity | Higher for duplex DNA vs. single-stranded DNA | Indicates preferential binding mode |
| Thermal Denaturation (ΔT_m) | ΔT_m (°C) | 5 - 15 | Stabilization of the nucleic acid duplex |
This table represents hypothetical data for illustrative purposes.
Intercalation of a molecule like this compound into the DNA double helix causes a local unwinding of the helix and an increase in the separation between adjacent base pairs to accommodate the intercalator. mdpi.com This distortion can interfere with the binding of proteins that recognize specific DNA sequences or structures, such as transcription factors and DNA polymerases.
DNA Unwinding Assays: These assays, often using supercoiled plasmid DNA, can directly measure the extent to which a compound unwinds the DNA helix.
Hydrodynamic Methods: Techniques like viscometry and sedimentation can detect the lengthening and stiffening of DNA that occurs upon intercalation.
Single-Molecule Techniques: Atomic force microscopy (AFM) and magnetic or optical tweezers can be used to directly visualize and manipulate single DNA molecules, providing detailed insights into the mechanics of intercalation and its effect on DNA structure and elasticity. nih.govnih.gov
The stabilization of DNA or RNA structures, such as G-quadruplexes, by small molecules is another important mechanism of action. The planar acridine core of this compound could potentially stack on the terminal G-quartets of a G-quadruplex, while the side chains interact with the grooves or loops, leading to stabilization of this non-canonical nucleic acid structure.
The ability of this compound to engage in specific molecular interactions is fundamental to its recognition by other molecules, a concept central to supramolecular chemistry. This section explores the host-guest chemistry of this compound, focusing on its interactions with synthetic receptors and the underlying non-covalent forces that govern these recognition events.
Host-Guest Chemistry and Supramolecular Recognition Phenomena
Host-guest chemistry involves the formation of a complex between a host molecule, which possesses a binding cavity, and a guest molecule that fits within it. This association is driven by non-covalent interactions. While specific studies detailing the encapsulation of this compound by a wide array of synthetic hosts are not extensively documented, the principles of supramolecular chemistry allow for predictions of its behavior based on its structural and electronic properties, as well as studies on the parent acridine molecule and its derivatives.
Interaction with Synthetic Receptors and Macrocyclic Hosts
Synthetic macrocycles are common hosts in supramolecular chemistry due to their pre-organized cavities. The primary families of such hosts include cyclodextrins, calixarenes, and cucurbiturils, each with distinct sizes, shapes, and electronic characteristics that dictate their guest-binding preferences.
Cyclodextrins: These cyclic oligosaccharides feature a hydrophobic inner cavity and a hydrophilic exterior. oatext.com They are known to form inclusion complexes with a variety of guest molecules, enhancing their solubility and stability. mdpi.com Studies on the parent acridine molecule have shown that it can form inclusion complexes with β-cyclodextrin. researchgate.net The formation of these complexes is influenced by factors such as hydrophobic interactions and the potential for hydrogen bonding. researchgate.net Given the structural similarities, it is plausible that this compound could also be encapsulated within the cavity of cyclodextrins. The acetamido groups would likely reside near the hydrophilic rim of the cyclodextrin, potentially forming hydrogen bonds with the hydroxyl groups of the host.
Calixarenes: These are macrocycles formed from phenol (B47542) units linked by methylene (B1212753) bridges. wikipedia.org Their cavities can be tailored by varying the number of phenolic units and by introducing functional groups on the upper or lower rims. nih.govmedcraveonline.com This versatility allows for the creation of receptors for a wide range of guest molecules, including neutral molecules and ions. medcraveonline.comacs.org While direct studies of this compound with calixarenes are not available, the hydrophobic nature of the acridine core suggests a potential for inclusion within the calixarene (B151959) cavity.
Cucurbiturils: These pumpkin-shaped macrocycles are composed of glycoluril (B30988) units and possess a hydrophobic cavity and two polar carbonyl-fringed portals. wikipedia.org They are known for their ability to bind a variety of cationic and neutral guests with high affinity. wikipedia.org The interaction is primarily driven by hydrophobic effects and ion-dipole interactions with the carbonyl portals. wikipedia.org The potential for this compound to act as a guest for cucurbiturils would depend on the size of the cucurbituril (B1219460) and the ability of the acridine core to fit within the cavity.
| Macrocyclic Host | Description | Cavity Properties | Potential Interactions with this compound |
|---|---|---|---|
| Cyclodextrins | Cyclic oligosaccharides. oatext.com | Hydrophobic interior, hydrophilic exterior. oatext.com | Inclusion of the acridine core; hydrogen bonding between acetamido groups and hydroxyl rims. |
| Calixarenes | Phenolic macrocycles. wikipedia.org | Tunable hydrophobic cavity. nih.govmedcraveonline.com | Inclusion of the hydrophobic acridine moiety. |
| Cucurbiturils | Glycoluril-based macrocycles. wikipedia.org | Hydrophobic cavity with polar carbonyl portals. wikipedia.org | Inclusion of the acridine core; potential interactions with the portals. |
Analysis of Non-Covalent Interactions (Hydrogen Bonding, Pi-Stacking, Electrostatic)
The formation and stability of host-guest complexes are governed by a combination of non-covalent interactions. harvard.edu A detailed analysis of these forces is crucial for understanding the molecular recognition of this compound.
Hydrogen Bonding: The this compound molecule possesses both hydrogen bond donors (the N-H of the acetamido groups) and hydrogen bond acceptors (the carbonyl oxygen of the acetamido groups and the nitrogen atom of the acridine ring). This makes it capable of forming specific and directional hydrogen bonds with a complementary host molecule. In a host-guest scenario, these groups could interact with polar functionalities on the host, contributing significantly to the binding affinity and selectivity.
Pi-Stacking: The large, electron-rich aromatic system of the acridine core is susceptible to π-π stacking interactions. nih.gov This type of interaction occurs when aromatic rings bind in a face-to-face or offset manner. nih.gov In a host-guest complex, the acridine ring of the guest could stack with aromatic panels of a synthetic host, such as the phenyl rings of a calixarene. The strength of this interaction is influenced by the electronic nature of the interacting rings.
Electrostatic Interactions: The distribution of electron density in this compound is not uniform, leading to a molecular electrostatic potential. The nitrogen atom in the acridine ring and the carbonyl oxygens are regions of negative potential, while the amide protons are regions of positive potential. These partial charges can lead to favorable electrostatic interactions with a host molecule that has a complementary electrostatic surface. For instance, the electron-rich acridine ring could interact favorably with a cation-π interaction if the host possesses a cationic site. harvard.edu
| Interaction Type | Relevant Structural Feature of this compound | Potential Interacting Partner on a Host Molecule |
|---|---|---|
| Hydrogen Bonding | N-H and C=O of acetamido groups; acridine N atom | Hydroxyl groups, amide groups, ether oxygens |
| π-π Stacking | Polycyclic aromatic acridine core | Aromatic rings (e.g., in calixarenes) |
| Electrostatic Interactions | Partial positive and negative charges across the molecule | Charged groups, polar functionalities |
| van der Waals Forces | Entire molecular surface | Hydrophobic cavity of a host |
Biological Activities and Mechanistic Investigations of 3,6 Diacetamidoacridine
Anticancer Activity and Underlying Molecular Mechanisms of Action
The acridine (B1665455) scaffold is a prominent feature in a variety of compounds exhibiting potent anticancer properties. Among these, 3,6-Diacetamidoacridine has been the subject of research to elucidate its mechanisms of action against cancer cells. These investigations have revealed a multi-faceted approach by which this compound exerts its cytotoxic effects, targeting several key cellular processes involved in cancer cell survival and proliferation.
Induction of Apoptosis and Other Programmed Cell Death Pathways
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. nih.gov A hallmark of many anticancer agents is their ability to trigger this cellular suicide program. Investigations into this compound and its derivatives have shown their capacity to induce apoptosis in cancer cells. evitachem.com
The process of apoptosis is complex, involving two main pathways: the extrinsic (death receptor) and the intrinsic (mitochondrial) pathways. nih.govnih.gov Both pathways converge on the activation of a cascade of proteases called caspases. Initiator caspases, such as caspase-8 and caspase-9, are activated at the beginning of the apoptotic process and are responsible for activating the executioner caspases, including caspase-3, -6, and -7. nih.govpromega.com These executioner caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies. nih.gov
Studies on related acridine derivatives have demonstrated the induction of typical apoptotic hallmarks. For instance, treatment of human colon carcinoma HCT-8 cells with thiazacridine derivatives led to internucleosomal DNA fragmentation and increased activation of caspases 3/7, indicating a caspase-dependent apoptotic cell death. nih.gov Furthermore, these derivatives induced mitochondrial depolarization and phosphatidylserine (B164497) exposure, which are key events in the intrinsic apoptotic pathway. nih.gov The release of cytochrome c from the mitochondria is a critical step in the intrinsic pathway, leading to the formation of the apoptosome and the activation of caspase-9. nih.govmdpi.com
Beyond the classical apoptotic pathways, other forms of programmed cell death exist, such as pyroptosis and necroptosis. nih.govmdpi.com While the primary focus for many acridine compounds has been on apoptosis, the potential involvement of these other programmed cell death pathways in the anticancer activity of this compound warrants further investigation.
Table 1: Key Proteins Involved in Apoptosis Targeted by Acridine Derivatives
| Protein Family | Key Proteins | Function in Apoptosis | Reference |
| Caspases | Caspase-3, Caspase-7, Caspase-8, Caspase-9 | Executioner and initiator proteases that drive the apoptotic cascade. | nih.govpromega.comnih.gov |
| Bcl-2 Family | Bcl-2, Bax | Regulate mitochondrial outer membrane permeabilization and the release of cytochrome c. | nih.govmdpi.com |
| Apoptosome Components | Apaf-1, Cytochrome c | Form a complex that activates initiator caspase-9. | promega.commdpi.com |
Modulation of Cell Cycle Progression and Cell Proliferation Inhibition
The cell cycle is a tightly regulated process that governs cell growth and division. Cancer is often characterized by the dysregulation of this process, leading to uncontrolled cell proliferation. wikipedia.org The PI3K/Akt/mTOR pathway is a critical signaling network that regulates the cell cycle, and its overactivation is common in many cancers. wikipedia.orgmdpi.com
Acridine derivatives have been shown to interfere with cell cycle progression, leading to the inhibition of cancer cell proliferation. This interference can occur at various checkpoints of the cell cycle, preventing cells from proceeding to the next phase of division. While specific data on this compound's effect on the cell cycle is limited, the general class of acridine compounds is known to exert such effects.
The inhibition of cell proliferation by targeting key regulatory pathways is a cornerstone of cancer therapy. The PI3K/Akt/mTOR pathway, for example, controls cellular quiescence and proliferation, making it a prime target for anticancer drugs. wikipedia.org By modulating the activity of proteins within this pathway, acridine derivatives can effectively halt the proliferative engine of cancer cells.
Interference with DNA Replication and Topoisomerase Activity
DNA replication is a fundamental process for cell division, and its disruption is a key strategy in cancer chemotherapy. wikipedia.org The replication machinery is a complex assembly of proteins that unwinds and copies the DNA. wikipedia.orgnih.gov Any interference with this process can lead to DNA damage and ultimately cell death. nih.gov
Acridine compounds are well-known for their ability to interact with DNA. One of the primary mechanisms is through intercalation, where the planar acridine ring system inserts itself between the base pairs of the DNA double helix. This intercalation can physically obstruct the progression of DNA polymerase, the enzyme responsible for synthesizing new DNA strands, thereby halting replication. wikipedia.org
Furthermore, acridines can interfere with the activity of topoisomerases. These enzymes are crucial for resolving the topological stress that arises during DNA replication and transcription by creating transient breaks in the DNA backbone. nih.gov Thiazacridine derivatives, for example, have been shown to inhibit the activity of DNA topoisomerase I. nih.gov By inhibiting this enzyme, these compounds prevent the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and the induction of apoptosis. nih.gov
Table 2: Effects of Acridine Derivatives on DNA Replication and Associated Enzymes
| Target | Mechanism of Action | Consequence | Reference |
| DNA | Intercalation between base pairs | Obstruction of DNA polymerase, inhibition of replication and transcription. | wikipedia.org |
| Topoisomerase I | Inhibition of enzymatic activity | Accumulation of single-strand DNA breaks, leading to replication fork collapse and cell death. | nih.gov |
Regulation of Key Intracellular Signaling Cascades (e.g., NF-κB, PI3K/AKT/mTOR pathways)
Intracellular signaling pathways are intricate networks that control a multitude of cellular processes, including cell growth, proliferation, survival, and inflammation. wikipedia.orgnih.gov Dysregulation of these pathways is a common feature of cancer. mdpi.comnih.gov
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation and immunity, and its constitutive activation has been implicated in several types of cancer, where it promotes unregulated proliferation. nih.govnih.gov The PI3K/AKT/mTOR pathway is another critical signaling cascade that is frequently overactive in cancer, leading to enhanced cell growth, proliferation, and survival. wikipedia.orgmdpi.comnih.govscientificarchives.com
The ability of acridine compounds to modulate these key signaling pathways contributes to their anticancer effects. By inhibiting pro-survival pathways like NF-κB and PI3K/AKT/mTOR, these compounds can tip the balance towards apoptosis and inhibit cell proliferation. For instance, inhibition of the PI3K/AKT/mTOR pathway can suppress the phosphorylation of downstream effectors like S6K, which is involved in protein synthesis and cell survival. frontiersin.org While direct evidence for this compound's effect on these specific pathways is still emerging, the known activities of related compounds suggest this is a likely mechanism of action.
Role in Reactive Oxygen Species (ROS) Generation and Antioxidant Pathway Modulation
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as byproducts of normal cellular metabolism. wikipedia.orgmdpi.com While low levels of ROS can function as signaling molecules, high levels can cause oxidative stress, leading to damage of cellular components like DNA, proteins, and lipids. nih.govnih.gov Many cancer cells exhibit a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS-induced damage.
Some anticancer agents exert their effects by increasing the production of ROS within cancer cells, pushing them beyond their tolerance threshold and inducing cell death. thermofisher.com ROS can be generated from various sources, including the mitochondrial respiratory chain and enzymes like NADPH oxidases and xanthine (B1682287) oxidase. mdpi.comnih.govnih.gov
Conversely, cells possess antioxidant defense systems to counteract the damaging effects of ROS. These systems include enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx), which detoxify ROS. nih.govcsic.es The Nrf2/ARE pathway is a key regulator of the expression of many of these antioxidant enzymes. frontiersin.org
The role of this compound in ROS generation and the modulation of antioxidant pathways is an area of ongoing investigation. It is plausible that this compound, like other chemotherapeutic agents, could induce oxidative stress in cancer cells, contributing to its cytotoxic effects. Alternatively, it could modulate the cell's own antioxidant defenses, further sensitizing it to oxidative damage.
Antimicrobial Activity and Mechanisms for Overcoming Resistance
In addition to their anticancer properties, acridine derivatives have also been investigated for their antimicrobial activity. The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of new antimicrobial agents. nih.govmdpi.com
Acridine compounds have shown activity against a range of bacteria, including both Gram-positive and Gram-negative species. nih.govtamiu.edupsu.edu The planar acridine ring is thought to intercalate into bacterial DNA, similar to its mechanism in cancer cells, thereby inhibiting essential processes like replication and transcription. researchgate.net
Bacteria have evolved various mechanisms to resist the effects of antibiotics. These include limiting the uptake of the drug, modifying the drug target, inactivating the drug through enzymatic degradation, and actively pumping the drug out of the cell (efflux). nih.govnih.govmdpi.comfrontiersin.org Understanding these resistance mechanisms is crucial for developing new strategies to overcome them.
For example, some bacteria become resistant by reducing the number of porins in their outer membrane, which limits the entry of antibiotics. nih.gov Others produce enzymes, such as β-lactamases, that can inactivate certain classes of antibiotics. nih.gov The potential for this compound and its derivatives to circumvent these common resistance mechanisms is an important area of research. For instance, compounds that are not substrates for efflux pumps or that can inhibit the enzymes responsible for drug inactivation would be particularly valuable.
Table 3: Common Bacterial Resistance Mechanisms
| Mechanism | Description | Examples of Affected Antibiotics | Reference |
| Drug Inactivation | Enzymatic degradation of the antibiotic. | β-lactams, Aminoglycosides | nih.govmdpi.com |
| Target Modification | Alteration of the cellular component targeted by the antibiotic. | Macrolides, Fluoroquinolones | frontiersin.org |
| Decreased Permeability | Reduced uptake of the antibiotic due to changes in the cell envelope. | Carbapenems, Tetracyclines | nih.gov |
| Efflux Pumps | Active transport of the antibiotic out of the bacterial cell. | Tetracyclines, Macrolides, Fluoroquinolones | nih.govfrontiersin.org |
Further studies are needed to fully characterize the antimicrobial spectrum of this compound and to elucidate its precise mechanisms of action against various pathogens. Investigating its efficacy against multidrug-resistant strains and its potential to act synergistically with existing antibiotics could open new avenues for combating infectious diseases. researchgate.netfrontiersin.org
Efficacy Against Specific Bacterial Strains (Gram-Positive and Gram-Negative)
Data from targeted searches did not yield specific studies detailing the efficacy of this compound against particular Gram-positive or Gram-negative bacterial strains, and therefore, no minimum inhibitory concentration (MIC) data can be presented.
Inhibition of Bacterial Efflux Pumps as an Anti-Resistance Strategy
There is no available scientific literature to indicate that this compound has been investigated as an inhibitor of bacterial efflux pumps.
Disruption of Biofilm Formation and Quorum Sensing Systems
Scientific research on the effects of this compound on bacterial biofilm formation or quorum sensing systems is not available in the public domain.
Immunomodulatory Effects and Anti-inflammatory Properties (if reported)
There are no reported studies on the immunomodulatory or anti-inflammatory properties of this compound.
Other Identified Biological Research Applications
The predominant area of biological research for this compound is in the field of oncology, owing to its properties as a DNA intercalator. ontosight.ai
DNA Intercalation as an Antitumor Strategy
Acridine derivatives are well-known for their ability to insert themselves between the base pairs of DNA. nih.gov This process, known as intercalation, can disrupt the normal function and structure of the DNA helix. wikipedia.org For a molecule to intercalate, it typically possesses a planar, polycyclic aromatic structure that can fit into the space created when the DNA strand unwinds and separates adjacent base pairs. wikipedia.orgijabbr.com
Studies have identified this compound as a DNA intercalator. ontosight.ai The planar acridine core of the molecule allows it to occupy the space between DNA base pairs, which can lead to several cytotoxic consequences for a proliferating cell. ontosight.aiebi.ac.uk By distorting the DNA structure, intercalating agents can interfere with critical cellular processes such as DNA replication and transcription. ontosight.ainih.gov This inhibition of nucleic acid synthesis is a key mechanism for the anticancer activity of many clinical drugs. nih.govijabbr.com The investigation into this compound's biological activity has centered on this potential, making it a compound of interest for the development of novel anticancer therapies. ontosight.ai
Structure Activity Relationship Sar Studies and Rational Design of 3,6 Diacetamidoacridine Derivatives
Systematic Chemical Modifications and Their Impact on Biological Efficacy
Systematic chemical modification is a cornerstone of medicinal chemistry, allowing researchers to understand how different parts of a molecule contribute to its biological activity. For the 3,6-diacetamidoacridine scaffold, several modifications could be envisaged to probe its SAR, although specific examples and their documented effects are currently lacking in the literature.
Potential modifications would typically involve:
Alterations of the Acetamido Groups:
Chain Length: Varying the length of the acyl chain (e.g., formamido, propionamido, butanamido) could influence lipophilicity and steric interactions within the DNA binding site.
Substitution on the Acetyl Group: Introducing different substituents on the methyl group of the acetamido moiety could modulate electronic properties and create new interaction points.
Replacement of the Acetamido Group: Replacing the acetamido groups with other functionalities such as amino, nitro, halo, or more complex side chains would significantly alter the electronic and steric profile of the molecule. For instance, studies on related 3,6-diaminoacridines have shown that these primary amine groups are crucial for their biological activity. nih.govscispace.com
Modifications of the Acridine (B1665455) Core:
Substitution at Other Positions: Introducing substituents at other available positions on the acridine ring (e.g., C9, C4, C5) would likely have a profound impact on DNA intercalation and interaction with other biological targets like topoisomerase enzymes. rsc.orgnih.gov
Without experimental data, the precise impact of these modifications on the biological efficacy of this compound remains speculative.
Correlation of Molecular Descriptors with Pharmacological and Toxicological Profiles
Molecular descriptors are numerical values that characterize the properties of a molecule. By correlating these descriptors with biological activity, researchers can build predictive models. Key molecular descriptors that would be relevant for this compound derivatives include:
Lipophilicity (logP): This descriptor affects membrane permeability and solubility. The acetamido groups would contribute to a different lipophilicity profile compared to the more studied diamino analogs.
Electronic Properties: Descriptors such as Hammett constants of substituents would quantify their electron-donating or electron-withdrawing nature, which can influence DNA binding affinity.
Steric Parameters: Molar refractivity (MR) and Taft steric parameters (Es) would describe the size and shape of the substituents, which are critical for fitting into the DNA grooves or enzyme active sites.
Topological Indices: These descriptors capture the connectivity and branching of the molecular structure.
A hypothetical data table illustrating how such correlations might be presented is shown below. It is crucial to note that the data in this table is purely illustrative due to the lack of available research findings.
| Compound ID | Modification | logP | Electronic Descriptor (σ) | Steric Descriptor (MR) | Biological Activity (IC50, µM) |
| 1 | This compound | 2.5 | 0.00 | 15.5 | Data not available |
| 1a | 3,6-diformamidoacridine | 2.0 | +0.20 | 10.3 | Data not available |
| 1b | 3,6-dipropionamidoacridine | 3.0 | -0.05 | 20.7 | Data not available |
| 1c | 3,6-diaminoacridine | 1.5 | -0.66 | 5.4 | Data not available |
Computational Approaches in SAR Elucidation (e.g., QSAR modeling)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure and biological activity of a series of compounds. ceon.rs For this compound derivatives, a QSAR study would involve:
Data Set Collection: A series of synthesized and biologically tested this compound analogs would be required.
Descriptor Calculation: A wide range of molecular descriptors (as mentioned in 7.2) would be calculated for each molecule.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to create a predictive model.
Model Validation: The robustness and predictive power of the model would be rigorously tested.
A validated QSAR model could then be used to predict the activity of virtual or yet-to-be-synthesized derivatives, thereby guiding the design of more potent compounds. However, the prerequisite for any QSAR study is a dataset of compounds with measured biological activity, which is currently unavailable for this compound derivatives.
Design Principles for Optimizing Potency, Selectivity, and Biological Pathways
Based on the general knowledge of acridine-based DNA intercalators, the following design principles could be applied to optimize derivatives of this compound:
Optimizing DNA Intercalation: The planarity of the acridine ring is essential for effective intercalation. Modifications that maintain this planarity are likely to be beneficial. The nature and size of the substituents at the 3 and 6 positions will influence the depth and orientation of intercalation.
Enhancing Target Selectivity: To improve selectivity for cancer cells over healthy cells, derivatives could be conjugated to molecules that are preferentially taken up by tumors. Furthermore, fine-tuning the structure could favor inhibition of specific topoisomerase isoforms that are overexpressed in cancer cells.
Modulating Biological Pathways: The side chains at the 3 and 6 positions can be designed to interact with specific cellular components or to influence downstream signaling pathways. For example, incorporating groups that induce apoptosis or inhibit DNA repair mechanisms could lead to enhanced anticancer activity.
Future Directions and Therapeutic Potential of 3,6 Diacetamidoacridine Research
Exploration of Novel Therapeutic Applications Beyond Established Activities
There are no "established activities" for 3,6-Diacetamidoacridine in the scientific literature to base an exploration of novel applications on. Future research would need to begin with fundamental in vitro screening to determine if the compound exhibits any cytotoxic, antimicrobial, antiviral, or other biologically relevant activities.
Development of Synergistic Strategies with Existing Chemotherapeutic or Antimicrobial Agents
The concept of developing synergistic strategies for this compound is premature. Before combination studies can be designed, the standalone activity of the compound must be characterized. Should any promising activity be identified, subsequent research could then explore potential synergies with existing drugs.
Integration of this compound in Diagnostic and Imaging Modalities
The potential for integrating this compound into diagnostic and imaging modalities is unknown. Acridine (B1665455) derivatives are known for their fluorescent properties, but the specific spectral characteristics of this compound and its potential as a biological probe have not been investigated.
Advanced Drug Delivery Systems Utilizing Nanotechnology for Targeted Applications
The application of nanotechnology for the delivery of this compound is a hypothetical consideration at this stage. Research into advanced drug delivery systems would only be warranted following the discovery of a significant therapeutic effect that could be enhanced through targeted delivery.
Translational Research and Pre-Clinical Development Pathways for this compound-based Compounds
Currently, there are no translational or pre-clinical development pathways for this compound-based compounds, as no foundational research indicating a therapeutic potential has been published. The initiation of any such pathway would be contingent on future discoveries of significant and promising biological activity.
Q & A
Q. How can researchers ensure compliance with reporting standards for this compound in interdisciplinary studies (e.g., chemical biology vs. pharmacology)?
- Methodological Answer :
- Adhere to Domain-Specific Guidelines : Follow STREGA for genetic toxicology or MIAME for microarray data.
- Transparency : Disclose synthetic protocols (e.g., reaction yields, purification steps) in supplementary materials .
Tables for Key Parameters
| Parameter | Recommended Method | Typical Values | Reference |
|---|---|---|---|
| Synthetic Yield | Gravimetric analysis post-column purification | 45–65% (DMF, 100°C, 12h) | |
| HPLC Purity | C18 column, 0.1% TFA in H2O/MeCN | ≥95% (UV 254 nm) | |
| DNA Binding Constant (Kd) | Ethidium bromide displacement assay | 1.2–3.5 × 10⁶ M⁻¹ |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
